molecular formula C28H23N3O5 B12034533 1-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methylbenzoate CAS No. 769147-30-0

1-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methylbenzoate

Cat. No.: B12034533
CAS No.: 769147-30-0
M. Wt: 481.5 g/mol
InChI Key: NHDCGHBTFOTCHK-STBIYBPSSA-N
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Preparation Methods

The preparation of SALOR-INT L398888-1EA involves several synthetic routes and reaction conditions. One common method includes the reaction of 3-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the hydrazone derivative. This intermediate is further reacted with 2-naphthyl 4-methylbenzoate under specific conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

SALOR-INT L398888-1EA undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

SALOR-INT L398888-1EA has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of SALOR-INT L398888-1EA involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and influencing cellular processes .

Comparison with Similar Compounds

SALOR-INT L398888-1EA can be compared with other similar compounds, such as:

  • 1-(2-((3-methoxyanilino)(oxo)acetyl)hydrazinylidene)methyl-2-naphthyl benzoate
  • 1-(2-((3-methoxyanilino)(oxo)acetyl)hydrazinylidene)methyl-2-naphthyl 4-chlorobenzoate

These compounds share similar structures but differ in their substituents, which can significantly affect their chemical properties and biological activities.

Properties

CAS No.

769147-30-0

Molecular Formula

C28H23N3O5

Molecular Weight

481.5 g/mol

IUPAC Name

[1-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C28H23N3O5/c1-18-10-12-20(13-11-18)28(34)36-25-15-14-19-6-3-4-9-23(19)24(25)17-29-31-27(33)26(32)30-21-7-5-8-22(16-21)35-2/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+

InChI Key

NHDCGHBTFOTCHK-STBIYBPSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC(=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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